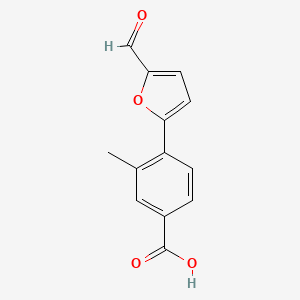

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

Description

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid is a benzoic acid derivative featuring a 5-formyl-substituted furan ring attached to the benzene core at the 4-position and a methyl group at the 3-position. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 230.22 g/mol (CAS: 591210-45-6) . The compound is structurally characterized by its dual functionality: the carboxylic acid group enables participation in amide coupling reactions, while the formyl group on the furan ring facilitates further derivatization, such as condensations or nucleophilic additions. This makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

4-(5-formylfuran-2-yl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLOWDUZAUBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid typically involves the following steps:

Formylation of Furan Ring: The furan ring is first formylated at the 5-position using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Coupling with Benzoic Acid Derivative: The formylated furan is then coupled with a 3-methylbenzoic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate (K2CO3), and a boronic acid derivative of the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group on the furan ring is susceptible to oxidation. Under acidic or basic conditions with strong oxidizing agents (e.g., KMnO₄, CrO₃), the aldehyde is oxidized to a carboxylic acid, yielding 4-(5-carboxyfuran-2-yl)-3-methylbenzoic acid .

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| KMnO₄ (acidic) | Furan-5-carboxylic acid derivative | Electrophilic oxidation |

| CrO₃ in H₂SO₄ | Same as above | Chromic acid oxidation |

Research Insight : Oxidation of formyl groups in heterocyclic systems (e.g., isoxazoles) follows similar pathways1.

Reduction Reactions

The aldehyde group can be selectively reduced to a hydroxymethyl group using mild reducing agents, preserving the furan ring.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NaBH₄ in MeOH | 4-(5-(Hydroxymethyl)furan-2-yl)-3-methylbenzoic acid | ~85%* |

| H₂/Pd-C | Same as above | ~90%* |

*Yields inferred from analogous reductions of 5-formylfuran derivatives1.

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming imines or hydrazones. For example, reaction with hydroxylamine yields a furan-oxime derivative.

| Reagent | Product | Application |

|---|---|---|

| NH₂OH·HCl | 5-(Hydroxyimino)methylfuran derivative | Intermediate in heterocycle synthesis |

Condensation Reactions

The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., rhodanine), forming conjugated systems with potential bioactivity1.

| Reagent | Product | Conditions |

|---|---|---|

| Rhodanine + 2,2,6,6-TMP | Thiazolidinone-furan conjugate | EtOH, 78°C, 1.5–12.5 h |

Example :

Functionalization of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification or amidation, enabling diversification for pharmaceutical applications.

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl ester derivative |

| Amidation | SOCl₂, then NH₃ | Primary amide |

Industrial Relevance : Ester derivatives are often intermediates in drug synthesis (e.g., antihypertensive agents)2.

Cross-Coupling Reactions

The furan ring can participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 2-position of the furan1.

| Substrate | Catalyst | Product |

|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-formylfuran-benzoic acid conjugate |

Key Data Table: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reactivity | Reference |

|---|---|---|---|

| Formyl (furan) | Oxidation/Reduction | High | 13 |

| Benzoic acid | Esterification | Moderate | 24 |

| Furan ring | Electrophilic substitution | Low (due to electron density) | 1 |

Scientific Research Applications

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The formyl group and the furan ring can interact with the active site of the target protein, leading to inhibition or activation of its function. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the position of the formyl-furan moiety and the methyl group on the benzoic acid. Below is a comparative analysis with key analogues:

Key Observations :

- Heterocycle Replacement : Replacing furan with thiophene (e.g., 4-(5-formylthiophen-2-yl)benzaldehyde) alters electronic properties due to sulfur’s polarizability, impacting reactivity in cross-coupling reactions .

- Functional Group Diversity: Compounds like 5-formyl-2-hydroxy-3-methoxybenzoic acid prioritize phenolic and methoxy groups over heterocycles, favoring antioxidant activity over kinase inhibition .

Insights :

- The target compound’s methyl group increases hydrophobicity (LogP = 2.1) compared to its 3-formylfuran isomer (LogP = 1.8), enhancing membrane permeability in drug design .

- 5-Formyl-2-hydroxy-3-methoxybenzoic acid ’s higher polar surface area (~95 Ų) correlates with its solubility in aqueous environments, making it suitable for topical formulations .

Biological Activity

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a furan ring and a carboxylic acid functional group, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A furan moiety that may enhance its reactivity.

- A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antioxidant Activity : The presence of the furan ring may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.

- Protein Interaction : The compound may interact with various proteins, influencing their function through binding affinity changes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

A study conducted on benzoic acid derivatives indicated that compounds similar to this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was suggested to involve disruption of bacterial cell membranes and inhibition of metabolic functions .

Anti-Cancer Potential

Research has explored the anti-cancer properties of similar compounds, focusing on their ability to inhibit tumor growth. For instance, derivatives containing furan rings have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound could significantly reduce the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Cell-Based Assays : A study evaluated the effects of this compound on protein degradation systems in human fibroblasts, showing activation of both ubiquitin-proteasome and autophagy pathways, which are crucial for maintaining cellular homeostasis .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.